molecular formula C8H10N2O4 B2602606 2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid CAS No. 1486061-06-6

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid

Cat. No.: B2602606
CAS No.: 1486061-06-6
M. Wt: 198.178
InChI Key: SKPBDSKWRWFKJQ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid is a pyrimidine-based propanoic acid derivative characterized by a 2-oxopyrimidin-1(2H)-yl substituent at the third carbon and a hydroxy-methyl group at the second carbon of the propanoic acid backbone.

Properties

IUPAC Name

2-hydroxy-2-methyl-3-(2-oxopyrimidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-8(14,6(11)12)5-10-4-2-3-9-7(10)13/h2-4,14H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPBDSKWRWFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=NC1=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid typically involves the condensation of a pyrimidine derivative with a suitable hydroxy-methyl-propanoic acid precursor. Common reagents might include pyrimidine-2-one and 2-hydroxy-2-methylpropanoic acid, with reaction conditions involving acidic or basic catalysts to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride for converting the hydroxy group to a chloro group.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a potential inhibitor or activator of specific enzymes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Pyrimidine Moieties

(a) (S)-3-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic Acid (Compound 7c)
  • Structure: Shares the 2-oxopyrimidinyl group but includes a phosphonomethoxy substituent.
  • Synthesis : Prepared via nucleophilic substitution followed by deprotection using MeONa .
  • Properties : Higher molecular weight (due to phosphonate group) likely reduces solubility compared to the target compound.
(b) (S)-3-(Aminooxy)-2-{2-[4-{[(benzyloxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetamido}propanoic Acid (Compound 2c)
  • Structure : Contains a 2-oxopyrimidinyl group linked via an acetamido bridge.
  • Synthesis : Synthesized via LiOH-mediated deprotection; yields 97% .
Table 1: Pyrimidine-Based Propanoic Acid Derivatives
Compound Name Key Substituents Synthesis Yield Notable Properties Reference
Target Compound 2-hydroxy-2-methyl, 2-oxopyrimidinyl N/A Discontinued commercial availability
Compound 7c Phosphonomethoxy, 4-amino N/A Potential kinase inhibitor scaffold
Compound 2c Acetamido, aminooxy 97% High reactivity for conjugation

Heterocyclic Variants: Quinolin-2-one Derivatives

Compounds such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives (e.g., 9e) replace the pyrimidinone ring with a quinolinone.

  • Compound 9e: Activity: IC50 = 1.32 μM (MCF-7 cells), EGFR inhibition IC50 = 16.89 nM . Structural Impact: Quinolinone’s planar structure enhances intercalation with DNA or kinase domains compared to pyrimidine’s smaller ring.
Table 2: Heterocyclic Propanoic Acid Derivatives
Compound Name Heterocycle IC50 (MCF-7) EGFR Inhibition IC50 Reference
Target Compound Pyrimidin-2-one N/A N/A
Compound 9e (Quinolinone) Quinolin-2-one 1.32 μM 16.89 nM

Propanoic Acid Derivatives with Pharmaceutical Impurities

Several propanoic acid impurities (e.g., EP Impurities A–N) share structural motifs:

  • Impurity M: (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid. Comparison: Aromatic phenyl substitution vs. pyrimidinyl in the target compound; phenyl groups enhance lipophilicity .
  • Impurity F: 3-[4-(2-Methylpropyl)phenyl]-propanoic acid.
Table 3: Physical Properties of Propanoic Acid Derivatives
Compound Name Melting Point (°C) Solubility Trends Reference
Target Compound N/A Likely polar due to hydroxy and pyrimidinone groups
Compound 7a (Purine analog) >250 Low (crystalline solid)
Impurity M N/A Moderate (hydroxy-phenyl group)

Biological Activity

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C8H10N2O3\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3

This structure contributes to its biological interactions and mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structures have shown promising activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.

Case Study: Antimicrobial Efficacy

A study conducted in 2023 evaluated the antimicrobial efficacy of various derivatives against resistant strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against C. difficile and 64 µg/mL against methicillin-resistant S. aureus .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget PathogenMIC (µg/mL)
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidS. aureus TCH 151664
Hydrazone derivativeC. difficile AR-106716
Ester derivativeA. baumannii AR-0033128

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that derivatives of this compound may inhibit the proliferation of cancer cells.

Case Study: Anticancer Effects

In an experimental model using A549 human lung cancer cells, a derivative of the compound demonstrated significant cytotoxicity, outperforming standard chemotherapeutics . The study emphasized the need for further exploration of these compounds as potential anticancer agents.

Table 2: Anticancer Activity in A549 Cells

CompoundCell LineIC50 (µM)
5-fluorobenzimidazole derivativeA54912
Control (standard drug)A54925

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in metabolic pathways and cell signaling. The presence of the pyrimidine moiety may enhance its binding affinity to specific receptors or enzymes, leading to altered cellular responses.

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